Thiomyristoyl

概要

説明

チオミリストイルは、特定の酵素、特にサーチュインに対する強力な阻害効果を持つことから、科学界で大きな注目を集めている化合物です。サーチュインは、老化、代謝、がんなど、さまざまな生物学的プロセスに関与するNAD±依存性脱アシル化酵素のファミリーです。 チオミリストイルは、SIRT2とSIRT6を阻害する能力で知られており、生化学研究と潜在的な治療用途において貴重なツールとなっています .

準備方法

合成経路と反応条件

チオミリストイル化合物の合成は、通常、チオミリストイルリシン誘導体の調製を伴います。一般的な方法の1つは、Fmoc-Lys(チオミリストイル)-OHをビルディングブロックとして使用することです最終生成物は、固相ペプチド合成によって得られます .

工業的生産方法

チオミリストイルの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチには、大規模ペプチド合成技術が含まれます。 これらの方法には、自動ペプチド合成装置と、精製のための高速液体クロマトグラフィー(HPLC)が用いられる可能性が高いでしょう .

化学反応の分析

反応の種類

チオミリストイルは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

Lawesson’s Reagent:

Fmoc保護: ペプチド合成で、アミノ基を保護するために一般的に使用されます.

生成される主な生成物

チオミリストイルを含む反応から生成される主な生成物には、脱アシル化ペプチドとミリスチン酸が含まれます .

科学研究への応用

チオミリストイルは、科学研究において幅広い用途を持っています。

科学的研究の応用

Scientific Research Applications

Thiomyristoyl has diverse applications in scientific research:

Chemistry

- Tool Compound : this compound is utilized as a tool compound to investigate the deacylation activity of sirtuins, providing insights into their biochemical pathways and interactions with substrates.

Biology

- Cellular Processes : The compound plays a crucial role in elucidating the functions of sirtuins in cellular mechanisms such as gene silencing, DNA repair, and chromosomal stability. Research has shown that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells .

Medicine

- Cancer Treatment : this compound has demonstrated potential as a therapeutic agent in cancer treatment. It has been shown to inhibit various cancer cell lines effectively; for instance, it inhibited 36 out of 56 cell lines tested by more than 50% at a concentration of 10 micromolar . The inhibition of SIRT2 leads to the degradation of the c-Myc oncoprotein, which is often overexpressed in cancers .

Target Enzymes

- SIRT2 : this compound selectively inhibits SIRT2, leading to significant effects on cellular processes associated with cancer progression.

- SIRT6 : The compound also acts on SIRT6, although its primary focus has been on SIRT2 due to its pronounced effects on cancer cells .

Biochemical Pathways

The inhibition of SIRT2 affects several pathways:

- Promotes c-Myc ubiquitination and degradation.

- Alters acetylation levels of histones and non-histone proteins, which can lead to changes in gene expression profiles .

Table 1: Inhibition Potency of this compound

| Compound | Target Enzyme | IC50 (μM) | Cell Type |

|---|---|---|---|

| This compound | SIRT2 | 10 | Various Cancer Cell Lines |

| This compound Peptide BH-TM4 | SIRT6 | 1.7 | Live Cells |

| This compound | Non-Cancerous | >50 | Normal Cell Lines |

Table 2: Selective Cytotoxicity Profile

| Cell Line | IC50 (μM) | Response |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.4 | Sensitive |

| MDA-MB-468 (Breast Cancer) | 10 | Sensitive |

| HEK293 (Normal) | >50 | Resistant |

Case Study 1: Anticancer Effects

A study conducted by Lin et al. demonstrated that this compound effectively inhibited SIRT2 in various cancer cell lines, leading to reduced levels of c-Myc. This study highlighted the potential for this compound as a targeted therapy for cancers driven by c-Myc overexpression .

Case Study 2: Developmental Therapeutics Program Screening

This compound was screened against approximately 60 cancer cell lines at the National Cancer Institute. The results indicated a broad spectrum of anticancer activity, particularly against leukemia and colorectal cancer cell lines . This underscores the compound's potential utility in developing new cancer therapies.

作用機序

チオミリストイルは、サーチュインの脱アシル化活性を阻害することにより、その効果を発揮します。この化合物は、酵素の活性部位に結合し、リシン残基からアシル基が除去されるのを防ぎます。 この阻害は、遺伝子発現、DNA修復、代謝など、サーチュインによって調節されるさまざまな細胞プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

チオアセトアミド系化合物: これらの化合物は、サーチュインを阻害しますが、チオミリストイルに比べて効力が劣ります.

AGK2: 異なる構造的特徴を持つ、選択的なSIRT2阻害剤.

SirReal2: 異なる結合特性を持つ、別のSIRT2阻害剤.

独自性

チオミリストイルは、酵素の活性部位との強い疎水性相互作用により、非常に強力な阻害剤となります。 SIRT2とSIRT6の両方を阻害する能力は、他のサーチュイン阻害剤とは一線を画しています .

類似化合物との比較

Similar Compounds

Thioacetamide-based Compounds: These compounds also inhibit sirtuins but are less potent compared to thiomyristoyl.

AGK2: A selective SIRT2 inhibitor with different structural features.

SirReal2: Another SIRT2 inhibitor with distinct binding properties.

Uniqueness

This compound is unique due to its strong hydrophobic interactions with the enzyme’s active site, making it a highly potent inhibitor. Its ability to inhibit both SIRT2 and SIRT6 sets it apart from other sirtuin inhibitors .

生物活性

Thiomyristoyl, a derivative of myristic acid, has garnered significant attention in biomedical research due to its biological activity, particularly as an inhibitor of sirtuins, a family of NAD+-dependent deacylases. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Sirtuins

Sirtuins are a class of proteins that play critical roles in regulating cellular processes such as aging, metabolism, and stress responses. There are seven known human sirtuins (SIRT1-7), each with distinct functions and tissue distributions. Inhibitors of sirtuins have been explored for their potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.

This compound compounds exhibit potent inhibitory effects on specific sirtuins:

- SIRT6 Inhibition : this compound peptides have been identified as effective cell-permeable inhibitors of SIRT6. They exploit the enzyme's defatty-acylase activity to modulate various biological pathways. The most potent this compound peptide demonstrated an IC50 value of 1.7 μM against SIRT6, indicating significant inhibition potential .

- SIRT2 Selectivity : A this compound lysine compound (TM) has shown remarkable selectivity towards SIRT2 with an IC50 value as low as 0.028 μM. This compound promotes the degradation of the c-Myc oncoprotein, which is crucial for tumor growth and maintenance in various cancers .

1. Anticancer Activity

Research has demonstrated that this compound compounds can selectively target cancer cells while sparing non-cancerous cells. In studies involving breast cancer models:

- In Vivo Efficacy : TM was tested in xenograft models using the triple-negative breast cancer cell line MDA-MB-231. Results showed that TM significantly inhibited tumor growth compared to control groups, with histopathological examinations revealing increased necrosis in tumors treated with TM .

- Cell Viability Assays : Various human breast cancer cell lines exhibited differential susceptibility to TM treatment, with non-cancerous cell lines showing much lower sensitivity .

2. Colitis Amelioration

Recent studies indicated that this compound can ameliorate ulcerative colitis (UC) by inhibiting T cell differentiation and metabolic reprogramming associated with UC progression. This suggests that this compound may have broader implications in inflammatory diseases .

Data Tables

The following tables summarize key findings regarding the inhibitory effects of this compound on different sirtuins:

| Compound | Target Sirtuin | IC50 (μM) | Biological Effect |

|---|---|---|---|

| This compound Peptide (BH-TM4) | SIRT6 | 1.7 | Inhibits deacetylation and promotes TNFα secretion |

| This compound Lysine (TM) | SIRT2 | 0.028 | Induces c-Myc degradation; anticancer effects |

| Other this compound Analogues | SIRT1/SIRT3 | >100 | Limited inhibition |

特性

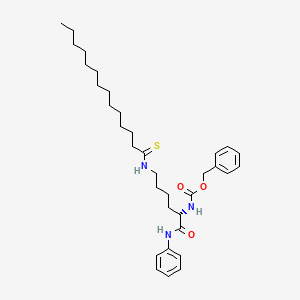

IUPAC Name |

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLLUJIVNREL-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?

A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:

- Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.

- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].

- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].

Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?

A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.

Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?

A3: Researchers have employed various models to study this compound's effects:

- In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].

- In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].

Q4: What are the limitations of this compound and what strategies are being explored to overcome them?

A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。